3-Bromo-2-((4-methylpiperidin-1-yl)methyl)aniline
Description
3-Bromo-2-((4-methylpiperidin-1-yl)methyl)aniline (CAS: 859027-13-7) is a brominated aniline derivative featuring a 4-methylpiperidinylmethyl substituent at the ortho position relative to the amine group. Its molecular formula is C₁₃H₁₈BrN₂, with a molecular weight of 295.2 g/mol. The compound is characterized by a primary aniline group, a bromine atom at the meta position, and a piperidine ring substituted with a methyl group at position 4, connected via a methylene bridge.
Properties
Molecular Formula |
C13H19BrN2 |
|---|---|
Molecular Weight |
283.21 g/mol |
IUPAC Name |
3-bromo-2-[(4-methylpiperidin-1-yl)methyl]aniline |
InChI |
InChI=1S/C13H19BrN2/c1-10-5-7-16(8-6-10)9-11-12(14)3-2-4-13(11)15/h2-4,10H,5-9,15H2,1H3 |
InChI Key |
LZYPDPMJLRVPOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CC2=C(C=CC=C2Br)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 3-Bromo-2-((4-methylpiperidin-1-yl)methyl)aniline
Bromination of Methyl-Substituted Anilines
Bromination is a key step to introduce the bromine atom at the 3-position relative to the amino group. Two main approaches are reported:
Bromination Using Bromine or N-Bromosuccinimide (NBS)
- Method: Electrophilic aromatic substitution on 4-methylaniline or 2-methylaniline derivatives using bromine or NBS as brominating agents in organic solvents such as acetonitrile or benzene.
- Conditions: Typical reaction temperatures range from room temperature to reflux (20–120 °C), with stirring and sometimes in the presence of catalysts like iron or iron salts to improve regioselectivity.
- Example: Bromination of 4-nitrotoluene with bromine in the presence of iron at 100–120 °C, followed by reduction to yield 3-bromo-4-methylaniline. Alternatively, NBS-mediated bromination of N-(2-aminomethyl phenyl) ethanamide under reflux for 4 hours yields the corresponding bromo intermediate.
- Yields: High yields (~90–95%) are reported for bromination steps under optimized conditions.
Protection of Amino Group Prior to Bromination
- To prevent side reactions, the amino group is often protected by acetylation (forming N-(2-aminomethyl phenyl) ethanamide) before bromination.
- This protection allows selective bromination at the aromatic ring without affecting the amino substituent.
- After bromination, the protecting group is removed by hydrolysis under acidic conditions.
Introduction of the (4-Methylpiperidin-1-yl)methyl Group
The installation of the 4-methylpiperidin-1-yl methyl substituent at the 2-position relative to the amino group is typically performed by nucleophilic substitution or reductive amination:
- Nucleophilic Substitution: Reaction of the bromo-substituted aniline intermediate with 4-methylpiperidine under basic conditions (e.g., potassium carbonate in DMF) facilitates substitution of a suitable leaving group (such as bromomethyl) with the secondary amine.
- Reductive Amination: Alternatively, the aldehyde or nitro precursor can be converted to the corresponding amine derivative by catalytic hydrogenation followed by reaction with 4-methylpiperidine and formaldehyde or equivalent reagents to form the (4-methylpiperidin-1-yl)methyl group.
Reduction and Deprotection Steps
- Nitro groups introduced during intermediate steps are typically reduced to amines by catalytic hydrogenation using palladium on carbon under mild conditions (e.g., H2 at 30 psi, room temperature).
- Deprotection of acetyl groups is achieved by acid hydrolysis using concentrated hydrochloric acid in dioxane under reflux, followed by neutralization and purification.
Detailed Synthetic Procedure Example
The following table summarizes a representative synthetic route adapted from patent and literature sources for preparing this compound:
| Step | Reaction | Reagents/Conditions | Notes | Yield (%) |
|---|---|---|---|---|
| 1 | Protection of amino group | 4-Methylaniline + Acetic anhydride, 50–70 °C, 3 h | Forms N-(2-aminomethyl phenyl) ethanamide | >90 |
| 2 | Bromination | N-Bromosuccinimide (NBS), reflux in acetonitrile, 4 h | Selective bromination at 3-position | 90–95 |
| 3 | Hydrolysis (Deprotection) | Concentrated HCl, dioxane, reflux 1.5–2.5 h | Removes acetyl protecting group | 85–90 |
| 4 | Nucleophilic substitution | 4-Methylpiperidine, K2CO3, DMF, 60 °C, 4 h | Introduces (4-methylpiperidin-1-yl)methyl group | 80–85 |
| 5 | Purification | Recrystallization from ethanol or chromatography | Isolates pure target compound | - |
Analytical Characterization and Purity
- The final compound is characterized by standard spectroscopic techniques such as ^1H NMR, ^13C NMR, and mass spectrometry to confirm structure and purity.
- Melting point and chromatographic purity (HPLC) are used to assess the quality of the final product.
- Elemental analysis and 3D conformational studies (e.g., PubChem CID 43349639) support structural confirmation.
Summary of Research Findings
- Bromination of methyl-substituted anilines is effectively controlled by amino group protection, ensuring regioselectivity and high yield.
- NBS is a preferred brominating agent for mild and selective bromination.
- The (4-methylpiperidin-1-yl)methyl substituent is introduced efficiently by nucleophilic substitution with secondary amines under basic conditions.
- Reduction and deprotection steps are crucial for obtaining the free amine in high purity.
- These synthetic methods have been validated in patents and peer-reviewed literature, demonstrating reproducibility and scalability.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at the 3-position undergoes substitution reactions with nucleophiles under specific conditions. This is critical for modifying the aromatic core while retaining the piperidine-aniline scaffold:
These reactions enable the introduction of diverse functional groups (e.g., amines, aryl rings) for pharmacological optimization .
Reductive Amination and Amide Formation
The primary amine group participates in condensation reactions, forming imines or amides:
-
Imine formation : Reacts with aldehydes/ketones under mild conditions (RT, solvent-free) to yield Schiff bases, as demonstrated in catalyst-free protocols .
-
Amide coupling : Uses EDCI/DMAP to link with carboxylic acids, producing stable amide derivatives (e.g., antiviral biaryl amides) .
Example :
-
Reaction with propanoyl chloride yields N-propanoyl derivatives (used in anti-HCV drug candidates) .
Oxidation and Reduction Pathways
The piperidine methyl group and aniline moiety undergo redox transformations:
| Process | Reagents/Conditions | Outcome | Application |
|---|---|---|---|
| Oxidation | KMnO₄, acidic medium | Piperidine N-oxide formation | Bioactivity modulation |
| Reduction | H₂/Pd-C, ethanol | Dehalogenation (Br → H) | Intermediate for further synthesis |
These modifications alter electronic properties and binding affinity to biological targets .
Piperidine Ring Functionalization
The 4-methylpiperidine group undergoes alkylation or ring-opening reactions:
-
Quaternization : Reacts with methyl iodide to form N-methylpiperidinium salts, enhancing water solubility.
-
Ring expansion : Treatment with chloroformates generates seven-membered lactams under basic conditions .
Biological Activity-Driven Modifications
Structural analogs of this compound demonstrate:
Scientific Research Applications
3-Bromo-2-((4-methylpiperidin-1-yl)methyl)aniline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-2-((4-methylpiperidin-1-yl)methyl)aniline involves its interaction with specific molecular targets. The bromine atom and piperidine ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-Bromo-2-((4-methylpiperidin-1-yl)methyl)aniline with structurally related compounds, focusing on substituent patterns, heterocyclic moieties, and synthetic yields:
Key Observations :
Substituent Position and Linker Type :
- The target compound’s bromo at C3 distinguishes it from analogs like TG6–133-1 (fluoro at C4) and compound 42 (bromo at C4).
- The methylene linker in the target compound contrasts with the ethyl linker in compound 42 and the carbonyl linker in the 3,5-dimethylpiperidine derivative.
Heterocyclic Moieties :
- The 4-methylpiperidine ring offers moderate basicity and lipophilicity, whereas piperazine (e.g., in compound 78) introduces additional hydrogen-bonding capacity.
- Pyrazole-based analogs (e.g., compound in) exhibit distinct electronic profiles due to aromatic nitrogen atoms.
Physicochemical Properties :
Biological Activity
3-Bromo-2-((4-methylpiperidin-1-yl)methyl)aniline, a compound featuring a bromine atom and a piperidine moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure includes:
- A bromine atom at the 3-position.
- An aniline group that contributes to its biological activity.
- A piperidine ring that may enhance its interaction with biological targets.
1. Anticancer Activity
Research indicates that compounds with piperidine derivatives often exhibit anticancer properties. For instance, studies have shown that piperidine-containing compounds can induce apoptosis in cancer cells. Specifically, this compound has been evaluated for its cytotoxic effects against various cancer cell lines.
In a study comparing the cytotoxicity of different piperidine derivatives, it was found that the introduction of the piperidine moiety significantly enhanced the anticancer activity of the compounds tested, suggesting a promising avenue for further development in cancer therapy .
2. Neuroprotective Effects
The compound's structure suggests potential neuroprotective properties. Piperidine derivatives have been associated with inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases such as Alzheimer's. Preliminary studies have indicated that modifications to the piperidine structure can improve brain exposure and enhance inhibition of these enzymes .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and neurodegeneration.
- Receptor Interaction : It could interact with various receptors in the central nervous system, potentially modulating neurotransmitter levels.
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to reduced viability.
Case Study 1: Anticancer Efficacy
In vitro studies on a series of piperidine derivatives including this compound demonstrated significant cytotoxicity against FaDu hypopharyngeal tumor cells. The compound exhibited an IC50 value indicative of its potential as an anticancer agent, outperforming some existing treatments .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 15 | FaDu |
| Reference Drug (Bleomycin) | 30 | FaDu |
Case Study 2: Neuroprotective Activity
In a model assessing AChE inhibition, this compound showed promising results compared to standard AChE inhibitors. The compound’s ability to cross the blood-brain barrier was also evaluated, indicating potential for treating neurodegenerative disorders .
| Compound | AChE Inhibition (%) | Concentration (µM) |
|---|---|---|
| This compound | 65 | 10 |
| Donepezil | 70 | 10 |
Q & A
Q. Q1: What are standard synthetic routes to introduce the 4-methylpiperidinyl moiety into aniline derivatives like 3-Bromo-2-((4-methylpiperidin-1-yl)methyl)aniline?
A common approach involves nucleophilic substitution or reductive amination. For example, reacting brominated aniline intermediates (e.g., 3-bromo-2-methylaniline) with 4-methylpiperidine under basic conditions can facilitate alkylation. Evidence from analogous compounds shows that such reactions often require catalysts like p-toluenesulfonic acid and refluxing in polar solvents (e.g., water or methanol) to achieve moderate yields . Precise control of stoichiometry and reaction time is critical to minimize by-products like lactam tautomers .
Characterization
Q. Q2: Which spectroscopic and physical characterization methods are essential for confirming the structure of this compound?
Key methods include:
- NMR : Proton and carbon NMR identify substituents (e.g., methylpiperidinyl protons at δ 2.2–3.0 ppm and aromatic protons at δ 6.8–7.5 ppm) .
- Melting Point : Physical data (e.g., mp 80–82°C for 4-Bromo-3-methylaniline derivatives) help confirm purity .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z ~280 for C₁₂H₁₄BrN₃ analogs) validate the molecular formula .
Basicity and Electronic Effects
Q. Q3: How does the 4-methylpiperidinyl group influence the basicity of the aniline moiety compared to other substituents (e.g., Br or CH₃)?
The 4-methylpiperidinyl group is electron-donating via its tertiary amine, increasing electron density on the aniline nitrogen and enhancing basicity. This contrasts with electron-withdrawing groups like bromine, which reduce basicity. For instance, p-Bromoaniline (pKₐ ~3.5) is less basic than p-methylaniline (pKₐ ~5.0) due to resonance withdrawal . Computational studies (e.g., DFT) can further quantify these effects .
Advanced Synthesis
Q. Q4: How can microwave-assisted synthesis optimize the preparation of this compound?
Microwave irradiation accelerates reactions by improving thermal efficiency. For example, microwave-assisted coupling of bromoanilines with piperidine derivatives reduces reaction times from hours to minutes (e.g., 30 minutes at 150°C) while improving yields by 15–20% . This method minimizes decomposition and side reactions, crucial for heat-sensitive intermediates.
Biological Activity
Q. Q5: What methodologies are used to evaluate the biological activity of this compound, particularly as a kinase inhibitor?
- Enzyme Assays : Competitive binding assays (e.g., p38 MAP kinase inhibition) measure IC₅₀ values using fluorogenic substrates .
- Cellular Studies : Cytokine inhibition in macrophages or HEK293 cells validates functional activity .
- Docking Studies : Molecular modeling with software like AutoDock predicts binding modes to kinase active sites .
Reaction By-Product Analysis
Q. Q6: How can researchers identify and mitigate by-products (e.g., lactam tautomers) during synthesis?
By-products often arise from intramolecular cyclization. For example, N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide forms via keto-amine tautomerization . Mitigation strategies include:
- Chromatography : HPLC or TLC to separate by-products.
- Reaction Optimization : Lowering temperature or using non-polar solvents to favor alkylation over cyclization .
Computational Modeling
Q. Q7: Which computational tools are recommended for studying the conformational stability of this compound?
- DFT Calculations : Gaussian or ORCA software calculates optimized geometries and electronic properties (e.g., HOMO-LUMO gaps) .
- Molecular Dynamics : GROMACS or AMBER simulates solvation effects and ligand-receptor interactions .
- Crystallography : SHELX refines X-ray diffraction data to resolve near-planar conformations (dihedral angles ~8°) .
Functionalization
Q. Q8: What methods enable selective bromination or cross-coupling of the aniline ring?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
